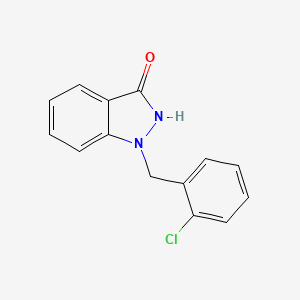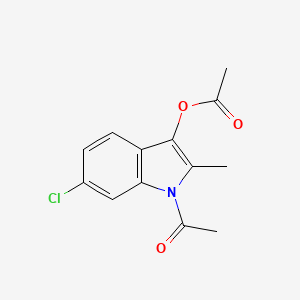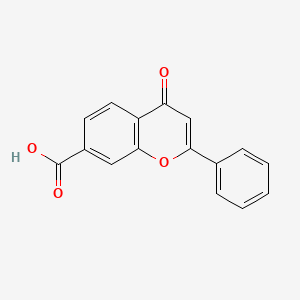
1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one est un composé chimique appartenant à la classe des indazoles. Les indazoles sont des composés organiques aromatiques hétérocycliques contenant un noyau benzène et pyrazole fusionnés. Ce composé est caractérisé par la présence d'un groupe chlorobenzyl lié au noyau indazole, ce qui lui confère des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 1-(2-chlorobenzyl)-1,2-dihydro-3H-indazol-3-one implique généralement la réaction du chlorure de 2-chlorobenzyl avec l'indazole en conditions basiques. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, ce qui facilite la réaction de substitution nucléophile. Le mélange réactionnel est ensuite chauffé pour favoriser la formation du produit souhaité.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions : La 1-(2-chlorobenzyl)-1,2-dihydro-3H-indazol-3-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, modifiant potentiellement son activité biologique.
Substitution : Le groupe chlorobenzyl peut participer à des réactions de substitution nucléophile, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent réagir avec le groupe chlorobenzyl en conditions basiques ou acides.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle sert de brique pour la synthèse de molécules plus complexes et peut être utilisée dans diverses réactions de synthèse organique.
Biologie : Le composé peut présenter une activité biologique, ce qui en fait un candidat pour des études liées à l'inhibition enzymatique, à la liaison des récepteurs ou à d'autres processus biochimiques.
Industrie : Elle peut être utilisée dans la production de produits chimiques de spécialité, de produits agrochimiques ou de matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le groupe chlorobenzyl peut améliorer l'affinité de liaison à des cibles spécifiques, conduisant à l'inhibition ou à l'activation de voies biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Composés similaires :
- 1-(2-Chlorobenzyl)-2-méthylthio-1H-benzimidazole
- 4-(2-Chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one
Comparaison : La this compound est unique en raison de son noyau indazole, qui lui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires. La présence du groupe chlorobenzyl améliore encore sa réactivité et ses applications potentielles. Bien que des composés similaires puissent partager certaines propriétés, la structure spécifique de la this compound la rend particulièrement précieuse dans certains contextes de recherche et industriels.
Applications De Recherche Scientifique
1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, or other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may enhance binding affinity to specific targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole
- 4-(2-Chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one
Comparison: 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the chlorobenzyl group further enhances its reactivity and potential applications. While similar compounds may share some properties, the specific structure of this compound makes it particularly valuable in certain research and industrial contexts.
Propriétés
Numéro CAS |
1025-58-7 |
|---|---|
Formule moléculaire |
C14H11ClN2O |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H11ClN2O/c15-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)16-17/h1-8H,9H2,(H,16,18) |
Clé InChI |
SOLDYCGMHQNPBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)


![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)


